1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one
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Overview
Description
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .
Preparation Methods
The synthesis of 1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and developing new therapeutic agents.
Medicine: Due to its diverse biological properties, it is investigated for potential use in treating various diseases, including cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors .
Comparison with Similar Compounds
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)but-2-en-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
LSD (Lysergic acid diethylamide): A potent hallucinogen.
Strychnine: A toxic alkaloid used as a pesticide.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications .
Properties
CAS No. |
62236-44-6 |
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Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-(5-chloro-3-phenyl-2,3-dihydroindol-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H16ClNO/c1-2-6-18(21)20-12-16(13-7-4-3-5-8-13)15-11-14(19)9-10-17(15)20/h2-11,16H,12H2,1H3 |
InChI Key |
QAMUIJTWSZYHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N1CC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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